5A-ANDROSTANE-3A 17B-DIOL 17-D-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

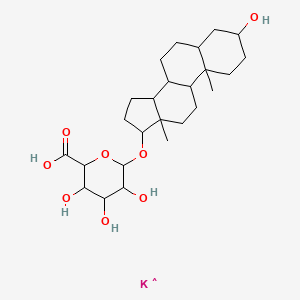

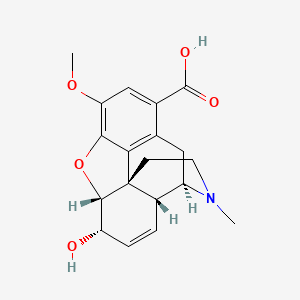

5A-ANDROSTANE-3A 17B-DIOL 17-D-, also known as 5α-Androstane-3α, 17β-diol, is a C19 steroid . It is an endogenous weak androgen and estrogen steroid hormone and intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . It is produced mainly as a metabolite of testosterone and dihydrotestosterone (DHT), largely in target peripheral tissues such as the skin, especially around hair follicles .

Synthesis Analysis

The synthesis of 5A-ANDROSTANE-3A 17B-DIOL 17-D- involves the conversion of the 3-oxo-4-ene structure into 5α-reductase products . This process is facilitated by 5α-reductase from Treponema denticola, which is expressed in a major AD-producing strain . The conversion is increased from 67.9% to 86.4% in the cofactor recycling system .Molecular Structure Analysis

The molecular formula of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is C19H32O2 . It is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) .Chemical Reactions Analysis

As a metabolite of testosterone and DHT, 5A-ANDROSTANE-3A 17B-DIOL 17-D- is produced in target peripheral tissues such as the skin, especially around hair follicles . It is also a major metabolite of testosterone with androgenic activity .Physical and Chemical Properties Analysis

The molecular weight of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is 292.4562 . More detailed physical and chemical properties may be found in specialized databases .Mecanismo De Acción

5A-ANDROSTANE-3A 17B-DIOL 17-D- has been implicated as a regulator of gonadotropin secretion . It exerts a potent inhibition of prostate cancer cell migration through the activation of the estrogen receptor β (ERβ) signaling . It also induces the expression of E-cadherin, a protein known to be capable of blocking metastasis formation in breast and prostate cancer cells .

Safety and Hazards

Direcciones Futuras

The estrogenic effect of testosterone derivatives, including 5A-ANDROSTANE-3A 17B-DIOL 17-D-, results in the inhibition of cell migration and may be protective against prostate cancer invasion and metastasis . This suggests potential future directions for research into the treatment of prostate cancer .

Propiedades

Número CAS |

102029-79-8 |

|---|---|

Fórmula molecular |

C25H40KO8 |

Peso molecular |

507.685 |

InChI |

InChI=1S/C25H40O8.K/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31); |

Clave InChI |

XFCUSEZEEZOSET-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O.[K] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanol-N, [1-3H]](/img/structure/B561426.png)

![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)